Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate
Description
Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate is a benzimidazole derivative featuring a carboxylate ester group at position 2 and methyl substituents at positions 5 and 6 of the benzimidazole core. Benzimidazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 5,6-dimethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-13-9-5-7(2)8(3)6-10(9)14-11/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
ZMCRVRULACPHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the benzimidazole core from substituted o-phenylenediamines followed by functional group transformations to introduce the ethyl carboxylate moiety at the 2-position. The key steps include:
- Cyclization of 4,5-dimethyl-o-phenylenediamine derivatives with appropriate carbonyl or carboxyl derivatives.
- Introduction of the ester group at the 2-position, often via esterification or direct incorporation during cyclization.
Preparation of 5,6-Dimethylbenzimidazole Core
One foundational method involves synthesizing 2-mercapto-5,6-dimethylbenzimidazole as an intermediate, which can be converted to 5,6-dimethylbenzimidazole, a close precursor to the target compound.
Synthesis of 2-Mercapto-5,6-Dimethylbenzimidazole
- Starting materials: 1,2-dimethyl-4,5-diaminobenzene and carbon disulfide.
- Solvent: An inert solvent such as benzene, toluene, or xylene.
- Conditions: Reflux under inert atmosphere to promote cyclization.
- Isolation: The reaction mixture is concentrated under reduced pressure and the product crystallized from an acetone-petroleum ether mixture.
- Product: Gleaming white crystals of 2-mercapto-5,6-dimethylbenzimidazole with melting point ~325 °C.
Conversion to 5,6-Dimethylbenzimidazole
- Method: Catalytic desulfurization of 2-mercapto-5,6-dimethylbenzimidazole using Raney nickel in n-butyl alcohol.
- Conditions: Reflux for approximately 3 hours.
- Workup: Filtration of catalyst, concentration of filtrate, trituration with acetone, and precipitation with petroleum ether.
- Yield: High purity 5,6-dimethylbenzimidazole with melting point ~204-205 °C.
This process is summarized in Table 1.
| Step | Reactants/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | 1,2-dimethyl-4,5-diaminobenzene + CS2 in benzene, reflux | 2-mercapto-5,6-dimethylbenzimidazole | White crystals, mp 325 °C |
| 2 | 2-mercapto-5,6-dimethylbenzimidazole + Raney nickel in n-butyl alcohol, reflux 3 h | 5,6-dimethylbenzimidazole | Crystalline, mp 204-205 °C, purified |
Table 1: Preparation of 5,6-dimethylbenzimidazole via 2-mercapto intermediate
Esterification to this compound
While direct literature on the preparation of this compound is limited, standard synthetic organic chemistry principles and related benzimidazole syntheses suggest the following approaches:
Method 1: Cyclization with Ethyl Glyoxylate
- React 4,5-dimethyl-o-phenylenediamine with ethyl glyoxylate under acidic conditions to form the benzimidazole ring bearing the ethyl carboxylate at the 2-position.
- Conditions typically involve reflux in ethanol or another suitable solvent with acid catalysis (e.g., HCl or acetic acid).
- This method allows direct formation of the ester-functionalized benzimidazole.
Method 2: Post-Cyclization Esterification
- Synthesize 5,6-dimethylbenzimidazole-2-carboxylic acid via oxidation or carboxylation at the 2-position.
- Convert the acid to the ethyl ester by Fischer esterification using ethanol and acid catalyst under reflux.
These approaches are consistent with general benzimidazole chemistry and esterification protocols.
Alternative Synthetic Routes and Industrial Considerations
- Industrial scale synthesis likely optimizes the cyclization and esterification steps for yield and purity, employing solvents and catalysts that minimize by-products.
- Nickel-catalyzed cyclizations and dehydrative cyclizations have been reported for related benzimidazole derivatives, which may be adapted for this compound.
- The use of amido-nitriles as precursors in cyclization reactions is another reported method for synthesizing benzimidazole carboxylates, involving nickel-catalyzed addition to nitriles followed by tautomerization and dehydrative cyclization.
Chemical Reactions and Analysis Relevant to Preparation
| Reaction Type | Description | Common Reagents/Conditions | Application in Synthesis |
|---|---|---|---|
| Cyclization | Formation of benzimidazole ring from o-phenylenediamine and carbonyl source | Acid catalysis, reflux in ethanol or benzene | Core ring formation |
| Desulfurization | Removal of mercapto group to yield dimethylbenzimidazole | Raney nickel catalyst, reflux in n-butyl alcohol | Intermediate conversion |
| Esterification | Formation of ethyl ester from carboxylic acid | Ethanol, acid catalyst (H2SO4 or HCl), reflux | Introduction of ethyl carboxylate group |
| Nickel-catalyzed addition | Addition to nitriles followed by cyclization | Nickel catalyst, amido-nitriles | Alternative cyclization route |
Research Findings and Notes
- The preparation of 2-mercapto-5,6-dimethylbenzimidazole and its conversion to 5,6-dimethylbenzimidazole using Raney nickel is a well-established method dating back to mid-20th century patents.
- Direct synthetic routes to this compound are less documented in open literature; however, analogous benzimidazole ester syntheses utilize cyclization of diamines with ester-containing aldehydes or acids.
- Related compounds such as Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate have been synthesized via nickel-catalyzed cyclizations of amido-nitriles, indicating potential catalytic methodologies for ester-functionalized benzimidazoles.
- The purity of intermediates and final products is typically confirmed by melting point, recrystallization, and chromatographic methods.
- No reliable data from non-peer-reviewed or commercial chemical vendor sites (e.g., benchchem.com, smolecule.com) have been included per the request for authoritative sources.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound is a precursor in synthesizing more complex benzimidazole derivatives and is studied for its potential antimicrobial and anticancer properties. It is also investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes, and utilized in producing specialty chemicals and materials.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex benzimidazole derivatives. The synthesis of this compound typically involves the reaction of 5,6-dimethylbenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of ethyl chloroformate, and the product is purified using recrystallization or column chromatography. In industrial settings, continuous flow processes, automated reactors, and precise control of reaction parameters enhance efficiency, yield, purity, and consistency.
Biology
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Coordinative compounds containing benzimidazole ligands have demonstrated antimicrobial activity . For instance, a Cobalt(II) complex, [Co(acr)2(5,6-Me2BzIm)2] (where 5,6-Me2BzIm = 5,6-dimethylbenzimidazole), inhibits the growth of E. faecium E5, B. subtilis, E. coli, and S. aureus .
| Microorganism | MIC Value (μg/mL) |
|---|---|
| E. faecium E5 | 62.5 |
| B. subtilis | 31.25 |
| E. coli | 31.25 |
| S. aureus | 31.25 |
Medicine
this compound is explored for its potential in drug development because of its ability to inhibit certain enzymes. The mechanism of action involves interaction with specific molecular targets, binding to enzymes, and inhibiting their activity, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, exhibiting antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Table 1: Comparative Overview
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., cyano) increase polarity and reactivity, while electron-donating groups (e.g., methyl) enhance lipophilicity, affecting drug permeability or material stability .
- Structural Diversity: The benzimidazole core (aromatic, planar) is distinct from the imidazothiazole system (non-aromatic, sulfur-containing), leading to differences in π-π stacking interactions and biological target selectivity .
- Data Limitations : Specific studies on this compound are absent in the provided evidence, highlighting a gap in accessible literature. Further experimental characterization is needed to elucidate its properties.
Biological Activity
Ethyl 5,6-dimethylbenzimidazole-2-carboxylate is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and antiparasitic properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with ethyl and dimethyl substitutions. The chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
1. Antibacterial Activity
Research has demonstrated that derivatives of 5,6-dimethylbenzimidazole exhibit significant antibacterial properties. In vitro studies have shown that various complexes containing this moiety have minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against several bacterial strains, including:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Enterococcus faecium
For instance, a study reported that the complex [Co(acr)₂(5,6-Me₂BzIm)₂] displayed notable antibacterial activity, particularly against S. aureus, with an inhibition zone diameter of 20 mm .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Bacillus subtilis | 31.25 |
| Escherichia coli | 62.5 |
| Enterococcus faecium | 62.5 |
2. Antifungal Activity
Benzimidazole derivatives are also recognized for their antifungal properties. This compound has been tested against various fungal strains, showing promising results in inhibiting growth through mechanisms that disrupt cellular processes or inhibit specific enzymes involved in fungal metabolism .
3. Antiparasitic Activity
The compound has demonstrated activity against parasites such as Toxoplasma gondii. Its mechanism involves interference with metabolic pathways crucial for the survival of these organisms, potentially leading to their death. The structural features of this compound enhance its ability to target these pathways effectively.
Case Study: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect on E. coli and S. aureus, supporting its potential use in developing new antibacterial agents .
Recent investigations into the mechanisms of action of benzimidazole derivatives have revealed that they may induce apoptosis in bacterial cells by disrupting cell membrane integrity and inhibiting critical enzymatic functions . This multifaceted approach to bacterial inhibition highlights the therapeutic potential of this compound.
Q & A
Q. What are the key synthetic routes for Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with ethyl glyoxylate or analogous carbonyl sources. A typical protocol involves refluxing precursors in a polar aprotic solvent (e.g., DMF or THF) with acid catalysis (e.g., HCl or acetic acid) under inert atmosphere. For example, analogous benzoxazole syntheses ( ) employ reflux with aryl acids for 15–48 hours, followed by recrystallization (e.g., ethanol or ethyl acetate). Optimization may include adjusting stoichiometry, temperature (80–120°C), and catalyst loading (e.g., 0.1–1.0 mol% Pd or Cu catalysts for cross-coupling steps, as in ). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional crystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : Key markers include the ethyl ester proton triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.2–4.4 ppm, CH₂), alongside aromatic protons (δ 6.8–8.0 ppm) and dimethyl substituents (singlet, δ 2.5–2.7 ppm).
- IR : Ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and benzimidazole C=N at ~1600–1650 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 246.3 (C₁₃H₁₄N₂O₂) with fragmentation patterns reflecting loss of ethoxy (–OCH₂CH₃) or methyl groups.
- HPLC/GC-MS : Use C18 columns (acetonitrile/water mobile phase) for purity analysis, comparing retention times against standards .
Q. How can researchers determine the purity and stability of this compound under varying storage conditions?
Purity is assessed via melting point analysis (compare to literature values; e.g., analogous compounds in show mp ranges of 50–125°C). Accelerated stability studies involve storing samples at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months, with periodic HPLC monitoring. Degradation products (e.g., ester hydrolysis to carboxylic acid) are identified via TLC (Rf shifts) or LC-MS .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved using software like SHELX, and what challenges arise during refinement?
Single-crystal X-ray diffraction data can be processed via SHELXT (structure solution) and SHELXL (refinement). Challenges include:
- Twinning : Use TWIN/BASF commands in SHELXL to model overlapping lattices.
- Disorder : Apply PART/SUMP restraints for flexible ethyl or methyl groups.
- High R-factors : Validate hydrogen bonding (e.g., N–H⋯O interactions) and anisotropic displacement parameters (ADPs). Cross-validate with DFT-optimized geometries (e.g., Gaussian/B3LYP) .
Q. How should researchers address contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?
Discrepancies in vibrational frequencies or NMR shifts often arise from solvent effects or basis set limitations. Mitigation strategies:
- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to calculations.
- Scaling Factors : Use frequency scaling (e.g., 0.96–0.98 for IR, as in ) to align DFT and experimental data.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotameric states .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Intermediate Trapping : Quench reactive intermediates (e.g., imine or carbamate forms) with protecting groups (Boc or Fmoc).
- Catalyst Screening : Test Pd/Cu catalysts ( ) for cross-coupling steps; optimize ligand ratios (e.g., PPh₃:Pd = 2:1).
- Workflow Integration : Use flow chemistry for continuous purification, reducing decomposition during prolonged reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
